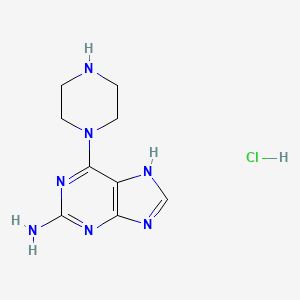

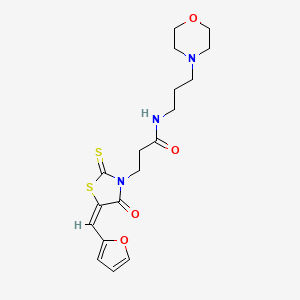

![molecular formula C27H28N4O4 B2914179 1-(2-(4-乙基苯基)-3-氧代-3,5-二氢-2H-吡唑并[4,3-c]喹啉-8-羰基)哌啶-4-羧酸乙酯 CAS No. 1251616-68-8](/img/structure/B2914179.png)

1-(2-(4-乙基苯基)-3-氧代-3,5-二氢-2H-吡唑并[4,3-c]喹啉-8-羰基)哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “ethyl 1-(2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carbonyl)piperidine-4-carboxylate” is a complex organic molecule. It contains a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has seen recent advances, with societal expectations that chemists should produce greener and more sustainable chemical processes . The synthesis methods include using microwave, clay or other catalysts which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) . A specific synthesis of a pyrazoloquinoline derivative involves a condensation reaction by treating ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine .Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinoline core and various functional groups attached. Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions, including nucleophilic and electrophilic substitution reactions . In the synthesis of a related compound, a one-pot synthesis from a heterogeneous solution of nitroarene, ethanol and TiO2 upon irradiation of UV light has been reported .科学研究应用

环化反应中的合成应用

研究已经探索了 1-(2-(4-乙基苯基)-3-氧代-3,5-二氢-2H-吡唑并[4,3-c]喹啉-8-羰基)哌啶-4-羧酸乙酯及其相关化合物在合成化学中的效用,特别是在形成复杂的杂环结构方面。一个值得注意的应用是将芳基自由基结构单元用于环化到唑上,从而产生三环和四环杂环。这个过程涉及用 2-(2-溴苯基)乙基基团烷基化唑,以合成自由基前体,这些前体在环化后产生附着在唑上的新的 6 元环。芳基自由基经历分子内均裂芳香取代,证明了该化合物在形成复杂化学结构方面的多功能性 (Allin 等人,2005 年)。

促进新型吡唑并[3,4-b]吡啶合成

另一项研究展示了通过吡唑-5-胺衍生物和活化的羰基的缩合,高效合成了新型的 1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸乙酯产品。该方法突出了该化合物在制备新的 N-稠合杂环产物中的作用,为具有潜在生物活性的吡唑并[3,4-b]吡啶衍生物的多样化做出了重大贡献 (Ghaedi 等人,2015 年)。

光伏特性和器件制造

4H-吡喃并[3,2-c]喹啉衍生物(与所讨论的化合物密切相关)的光伏特性已经过研究,以应用于有机-无机光电二极管制造中。通过热蒸发技术沉积的这些衍生物的薄膜在光照下表现出显着的光伏特性。这些发现表明在开发新型光伏器件方面的潜在应用,突出了该化合物在可再生能源技术中的相关性 (Zeyada 等人,2016 年)。

抗菌和抗癌潜力

对相关喹啉和吡唑衍生物的进一步研究表明了有希望的抗菌和抗癌活性。例如,新型的 2-氧代-2H-硒代吡喃并[2,3-b]喹啉-3-羧酸乙酯对各种细菌菌株表现出高活性,展示了此类化合物在解决耐药性微生物感染方面的治疗潜力 (Nandeshwarappa 等人,2020 年)。此外,喹喔啉衍生物(包括与目标化合物类似的乙基基团的那些)对几种癌细胞系表现出显着的抗增殖作用,表明在开发新的抗癌剂中发挥作用 (Ahmed 等人,2020 年)。

未来方向

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the future directions in this field could involve the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

作用机制

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, parkinson disease, and alzheimer disease .

Mode of Action

Quinoline derivatives are known to interact with their targets, causing changes that can lead to various pharmacological activities .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, antitubercular, anticancer, and antimalarial effects .

属性

IUPAC Name |

ethyl 1-[2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O4/c1-3-17-5-8-20(9-6-17)31-26(33)22-16-28-23-10-7-19(15-21(23)24(22)29-31)25(32)30-13-11-18(12-14-30)27(34)35-4-2/h5-10,15-16,18,29H,3-4,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOSAWVAVVZISJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CCC(CC5)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2914096.png)

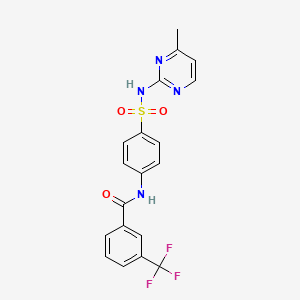

![N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914097.png)

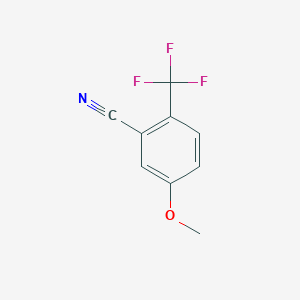

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2914102.png)

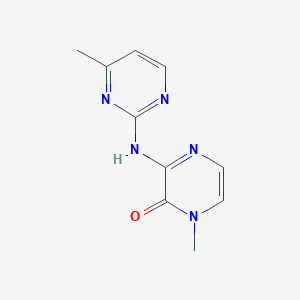

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)

![N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2914106.png)

![(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914111.png)

![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2914118.png)